molecular formula C11H11ClN2O3 B1273812 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole CAS No. 886360-94-7

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Cat. No. B1273812
M. Wt: 254.67 g/mol
InChI Key: LQMKZPJGVVIHSZ-UHFFFAOYSA-N
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Description

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C11H11ClN2O3 . It has a molecular weight of 254.67 . It is a solid substance with a melting point between 55 - 57 degrees Celsius .


Molecular Structure Analysis

The InChI code for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is 1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7 (12)9 (14 (15)16)6-10 (8)17-11/h5-6H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a solid substance with a melting point between 55 - 57 degrees Celsius . Its molecular weight is 254.67 .

Scientific Research Applications

Anticancer Drug Research

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole derivatives have shown promise as novel anticancer agents. These compounds target human DNA topoisomerase enzymes, which are crucial for cancer treatment research. Particularly, derivatives like 5-nitro-2-(4-butylphenyl)benzoxazole have demonstrated inhibition of human topoisomerase IIα, suggesting potential in developing effective anticancer drugs with low toxicity (Karatas et al., 2021).

Antimicrobial Activities

Benzoxazole derivatives have been evaluated for antimicrobial activities, showing effectiveness against a range of microorganisms. Certain compounds, such as 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles, displayed significant antimycobacterial activity. These findings underscore the potential of benzoxazole derivatives in designing new drugs to combat microbial infections, including tuberculosis (Ertan-Bolelli et al., 2016).

Spectroscopic Studies

Vibrational spectroscopic studies and ab initio calculations on benzoxazole derivatives like 5-nitro-2-(p-fluorophenyl)benzoxazole have been conducted. These studies aid in understanding the molecular structure and properties of benzoxazoles, contributing to their potential application in various scientific fields (Mary et al., 2008).

Anthelmintic Activities

Benzoxazole derivatives have also been studied for their anthelmintic activities. Compounds like 5-nitro-1,3-benzoxazole derivatives showed potential as anthelmintic molecules, suggesting their use in controlling parasitic infections (Satyendra et al., 2015).

COVID-19 Research

Recent studies have included benzoxazole derivatives in molecular docking with COVID-19 main protease, showcasing their potential role in the development of treatments for the disease. These studies provide insights into how these compounds can be utilized in fighting COVID-19 (Zeyrek et al., 2021).

Safety And Hazards

The safety information for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2-butyl-5-chloro-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7(12)9(14(15)16)6-10(8)17-11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMKZPJGVVIHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292908
Record name 2-Butyl-5-chloro-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

CAS RN

886360-94-7
Record name 2-Butyl-5-chloro-6-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-chloro-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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